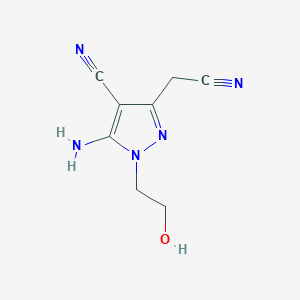

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a polyfunctionalized pyrazole derivative synthesized via the reaction of malononitrile dimer with hydrazine . Its structure features a cyanomethyl group at position 3, a 2-hydroxyethyl substituent at position 1, and dual nitrile functionalities, making it a versatile precursor in heterocyclic chemistry. This compound has been widely employed in synthesizing fused pyrazole systems, including pyrazolo[1,5-a]quinazolines and pyrazolo[3,4-d]pyrimidines , which exhibit diverse biological and pharmacological activities.

Properties

IUPAC Name |

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-2-1-7-6(5-10)8(11)13(12-7)3-4-14/h14H,1,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNTXFRKLPWXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=C(C(=N1)CC#N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrazole derivatives with cyanomethyl and hydroxyethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Reaction with Chloroacetyl Chloride

This compound reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide (10 ), a key intermediate for further transformations:

Nucleophilic Substitution with S-Nucleophiles

The chloroacetamide derivative (10 ) reacts with S-nucleophiles (e.g., 3-cyanopyridine-2-thiolates) to form substituted thioacetamides:

Cyclization Reactions

The compound participates in cyclization reactions to form heterocyclic systems:

Oxidation and Reduction Reactions

The nitrile and hydroxyethyl groups enable redox transformations:

Oxidation

-

Reagents : KMnO₄ or H₂O₂ in acidic media

-

Products : Carboxylic acid derivatives (e.g., pyrazole-4-carboxylic acids)

Reduction

-

Reagents : LiAlH₄ or H₂/Pd-C

-

Products : Primary amines (via nitrile reduction) or alcohol derivatives

Michael Addition Reactions

The cyanomethyl group acts as a Michael donor in conjugate additions:

| Reaction Parameter | Details |

|---|---|

| Michael Acceptors | α,β-Unsaturated carbonyl compounds (e.g., acrylonitrile, methyl vinyl ketone) |

| Solvent | Methanol or THF |

| Base | Triethylamine or DBU |

| Product | Functionalized pyrazole derivatives with extended carbon chains |

Interaction with Electrophiles

The amino group undergoes electrophilic substitution:

| Reaction | Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetylated pyrazole derivatives |

| Sulfonation | Sulfuric acid, SO₃ | Sulfonamide derivatives |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming cyano-containing fragments.

-

pH Sensitivity : Hydrolysis of nitrile groups occurs under strong acidic/basic conditions, forming amides or carboxylic acids .

Key Mechanistic Insights

-

Thorpe–Ziegler Cyclization : The chloroacetamide intermediate (10 ) undergoes intramolecular cyclization with S-nucleophiles to form thienopyridines, a reaction driven by the nucleophilic attack of sulfur on the α-carbon of the nitrile group .

-

Electronic Effects : The electron-withdrawing nitrile groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic additions.

Scientific Research Applications

Synthesis and Chemical Properties

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can be synthesized through various chemical reactions, often involving the reaction of malononitrile with hydrazine. The synthesis typically yields high purity and can be modified to produce derivatives with enhanced properties. The compound's molecular formula is with a molecular weight of 191.19 g/mol .

Biological Activities

The biological activities of this compound are particularly noteworthy:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile possess activity against various bacterial strains .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase .

- Anticancer Properties : Pyrazole derivatives have been investigated for their anticancer effects, with some studies reporting promising results against various cancer cell lines. The structural features of the compound may contribute to its ability to induce apoptosis in cancer cells .

Applications in Organic Synthesis

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile serves as a versatile intermediate in organic synthesis:

- Synthesis of Novel Derivatives : It can be used to synthesize a variety of pyrazole-based compounds, which are valuable in medicinal chemistry for developing new drugs . For example, it has been utilized in the preparation of thieno[2,3-b]pyridines through the Thorpe-Ziegler reaction .

- Multicomponent Reactions : The compound is involved in multicomponent reactions that yield bis(pyrazolo[1,5-a]pyridine) derivatives, showcasing its utility as a building block for complex organic molecules .

Case Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazole derivatives from 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile and their evaluation against a range of bacterial strains. The results demonstrated significant antimicrobial activity, indicating potential applications in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of pyrazole derivatives synthesized from this compound. The study found that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This suggests a promising avenue for cancer treatment development .

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory | Potential inhibitor of inflammatory enzymes like 5-lipoxygenase |

| Anticancer Properties | Induces apoptosis in cancer cells; selective cytotoxicity |

| Organic Synthesis | Intermediate for synthesizing novel pyrazole derivatives |

Mechanism of Action

The mechanism of action of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of pyrazole-4-carbonitriles are heavily influenced by substituents at positions 1, 3, and 3. Key structural analogs include:

Key Observations :

- The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to aryl-substituted analogs .

- Aryl substituents (e.g., 2-hydroxyphenyl in Compound A) enhance interactions with biological targets, as seen in its anticancer activity (IC₅₀ = 0.25 µM against A-549 cells) .

- Electron-withdrawing groups (e.g., nitro in derivatives) stabilize the pyrazole core but may reduce reactivity .

Key Observations :

Key Observations :

Physicochemical Properties

Melting points and spectroscopic data highlight structural differences:

Biological Activity

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₆H₈N₄O

- Molecular Weight : 168.16 g/mol

Synthesis

The synthesis of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile with hydrazine derivatives. Various methods have been reported for synthesizing pyrazole derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 54.25 | Moderate growth inhibition |

| HeLa (cervical cancer) | 38.44 | Significant growth inhibition |

| GM-6114 (normal fibroblasts) | 80.06 | No toxicity observed |

These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, particularly in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro studies have shown that it can significantly reduce LPS-induced cytokine release in whole blood assays, with an IC50 value of 0.283 mM .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, pyrazole derivatives have been evaluated for their antimicrobial activity. Studies have reported moderate to excellent inhibition against various pathogens, highlighting their potential as candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions of the pyrazole ring can lead to variations in potency and selectivity against different biological targets. For example:

- Substituents at position N1 have been shown to affect antiproliferative activity significantly.

- The introduction of alkyl or aryl groups can enhance or diminish activity depending on their electronic and steric properties .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile:

- Antitumor Study : A derivative exhibited over 90% cytotoxicity against several cancer cell lines, including non-small cell lung cancer and ovarian cancer cells.

- Anti-inflammatory Study : Another derivative showed a significant reduction in TNF-α levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, and how can reaction yields be optimized?

A multistep synthesis approach is typically employed. Key steps include cyclocondensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated nitriles under acidic or basic conditions. For example, triazenylpyrazole precursors can be functionalized via azide-alkyne cycloaddition or nucleophilic substitution, followed by purification using flash chromatography (cyclohexane/ethyl acetate gradients) to isolate the product . Optimization involves controlling reaction temperature (e.g., 50°C for azide reactions) and stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane). Monitoring via LC-MS ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.55 ppm) and carbon signals (e.g., nitrile carbons at δ 112–137 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2242 cm⁻¹, NH/OH stretches at 3100–3500 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, C≡N bond geometry) for absolute configuration confirmation .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) via incremental addition until precipitation. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent hydrolysis of nitrile groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

Quantum chemical calculations (e.g., DFT) model electron density distributions to identify reactive sites. For example, the cyanomethyl group’s electron-withdrawing nature activates the pyrazole ring for nucleophilic attack. Reaction path search algorithms (e.g., IRC analysis) simulate transition states and intermediates, guiding experimental design . Software like Gaussian or ORCA can calculate Fukui indices to prioritize electrophilic/nucleophilic regions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-carbonitrile derivatives?

- Meta-Analysis : Compare IC50 values across studies while controlling for variables like cell lines (e.g., CAH1_HUMAN vs. PGH1_SHEEP) or assay conditions .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing hydroxyethyl with methoxyethyl) to isolate functional group contributions .

- Kinetic Studies : Evaluate enzyme inhibition mechanisms (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. What experimental designs are optimal for studying this compound’s enzyme inhibition potential (e.g., carbonic anhydrase or cyclooxygenase)?

- Enzyme Assays : Use fluorometric or colorimetric kits (e.g., esterase activity assays with 4-nitrophenyl acetate) to measure inhibition kinetics .

- Molecular Docking : Dock the compound into crystal structures (e.g., PDB: 3LN1 for carbonic anhydrase) using AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonding with Thr199) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, trifluoroacetic acid (10 equiv) enhances azide conversion efficiency in methylene chloride .

- Inline Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

- Green Chemistry Principles : Replace hazardous solvents (e.g., CH2Cl2) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What methods validate the compound’s purity and identity in multi-step syntheses?

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Confirm empirical formula alignment (e.g., C7H8N6O) .

- Melting Point Determination : Compare observed values (e.g., 150–152°C) with literature data to detect polymorphic variations .

Methodological Notes

- Contradictory Data Handling : Cross-reference spectral data (e.g., NMR shifts) with crystallographic results to resolve ambiguities .

- Advanced Characterization : Use HRMS (High-Resolution Mass Spectrometry) for exact mass verification (e.g., m/z 134.0337 for C4H2N6) .

- Safety Protocols : Follow OSHA guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.